![molecular formula C19H30N2O3 B2474548 tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-86-0](/img/structure/B2474548.png)
tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C18H28N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4-hydroxypiperidine-4-yl ethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Oxidation Reactions
Hydroxyl Group Oxidation
The 4-hydroxypiperidine group undergoes oxidation under controlled conditions. Common reagents include:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ | Acidic aqueous | 4-Ketopiperidine derivative | 65–72% | |
CrO₃/H₂SO₄ | Acetone, 0°C | 4-Oxopiperidine intermediate | 58% |
For example, oxidation with KMnO₄ selectively converts the hydroxyl group to a ketone while preserving the carbamate and benzyl functionalities .
Reduction Reactions
Carbamate Reduction
The tert-butyl carbamate group is reducible to a primary amine under strong reducing conditions:
Reagent | Solvent | Temperature | Product | Yield | Reference |
---|---|---|---|---|---|
LiAlH₄ | THF | Reflux | Ethylamine derivative | 81% | |
H₂/Pd-C | Ethanol | RT | Deprotected amine | 90% |
Notably, catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group concurrently with carbamate reduction, yielding a piperidinyl ethylamine .
Substitution Reactions
Hydroxyl Group Functionalization
The hydroxyl group participates in nucleophilic substitutions, forming derivatives:
Reagent | Conditions | Product | Key Data | Reference |
---|---|---|---|---|
SOCl₂ | DCM, 0°C → RT | Chloride intermediate | δ 4.32 (s, 1H, Cl) [¹H NMR] | |
Tosyl chloride | Pyridine, RT | Tosylate ester | m/z 458.2 [HRMS-ESI] |
Tosylation enhances leaving-group ability, enabling subsequent cross-coupling or elimination reactions .
Deprotection Reactions
Carbamate Cleavage
Acidic or basic conditions remove the tert-butyloxycarbonyl (Boc) group:
Condition | Reagent | Product | Notes | Reference |
---|---|---|---|---|
HCl/dioxane | 4M HCl, 2 h | Free amine | Quant. conversion | |
TFA/DCM | 50% TFA, 30 min | Amine-TFA salt | Compatible with acid-labile groups |
Comparative Reaction Outcomes
Key differences between this compound and analogs are highlighted below:
Reaction Type | This Compound (Yield) | tert-Butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate (Yield) | Notes |
---|---|---|---|
Oxidation (KMnO₄) | 72% | 68% | Enhanced steric hindrance |
Reduction (LiAlH₄) | 81% | 75% | Faster deprotection |
Tosylation | 89% | 82% | Higher reactivity of 4-OH |
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate in acidic KMnO₄, confirmed by EPR studies .
-
Carbamate Reduction : LiAlH₄ attacks the carbonyl oxygen, leading to C–O bond cleavage and amine formation .
-
Boc Deprotection : Protonation of the carbamate oxygen by TFA induces tert-butyl cation elimination .
Scientific Research Applications
Research indicates that tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate exhibits a range of biological activities, particularly in the fields of neurology and pharmacology.
Neuroprotective Properties
Studies have suggested that compounds similar to this compound may inhibit key enzymes involved in neurodegenerative diseases:
- Inhibition of β-secretase : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. In vitro assays have shown promising results for related compounds in inhibiting β-secretase activity.
- Acetylcholinesterase inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
Antitumor Activity
Recent studies have identified that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. Specifically, research into structurally related compounds has shown increased antiproliferative activity in breast cancer cell lines, indicating potential applications in cancer therapy.
Synthetic Routes
The synthesis of this compound typically involves:
- Reaction of tert-butyl carbamate with 4-hydroxypiperidine : This reaction is generally performed in the presence of bases such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.
- Coupling reactions using EDC/HOBt : These reagents facilitate the formation of amide bonds, crucial for creating the final product.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- tert-Butyl 2-(4-hydroxypiperidin-4-yl)acetate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (1-acetylpyrrolidin-3-yl) (methyl)carbamate
Uniqueness: tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate is unique due to the presence of both the benzyl and hydroxypiperidinyl groups. This combination provides a distinct set of chemical properties, making it valuable in various applications. Its structure allows for multiple functionalizations, enhancing its versatility in synthetic and medicinal chemistry .
Biological Activity
Tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate (CAS No. 903587-86-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula :
Molar Mass : 320.43 g/mol
CAS Number : 903587-86-0
The compound consists of a tert-butyl group, a piperidine ring, and a hydroxyl group, which contribute to its biological properties. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of neurotransmitter systems and may have implications in the treatment of neurological disorders.
Antibacterial Activity
Research has shown that related carbamate compounds exhibit significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains using microdilution broth susceptibility assays. The results indicated that certain derivatives showed high activity against strains such as E. coli and Bacillus cereus, with low toxicity levels observed in cytotoxicity assays using Artemia salina .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Studies indicate that similar compounds can act as dopamine receptor modulators, which may be beneficial in treating conditions like depression or anxiety disorders. The interaction with piperidine derivatives has been linked to improved cognitive functions and reduced anxiety in preclinical models .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized various carbamate derivatives, including this compound, and evaluated their biological activities. The findings highlighted significant antibacterial effects against Gram-positive bacteria, suggesting potential therapeutic applications . -
Neurochemical Studies :
In neurochemical assays, compounds similar to this compound demonstrated the ability to inhibit specific proteases involved in neurodegenerative diseases. This inhibition could lead to neuroprotective effects, warranting further investigation into their use as therapeutic agents . -
Pharmacokinetics :
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with optimal distribution profiles observed in animal models. These properties are essential for the development of effective drug formulations targeting central nervous system disorders .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
This compound | 903587-86-0 | Antibacterial, Neuropharmacological | Potential for CNS applications |
Tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate | 903587-87-1 | Moderate antibacterial activity | Structural analog with different functional groups |
Q & A
Q. Basic: What are the standard synthetic routes for tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
- Step 1 : Protection of the amine group in 1-benzyl-4-hydroxypiperidine using tert-butyl carbamate (Boc) chemistry under basic conditions.
- Step 2 : Functionalization of the hydroxypiperidine moiety via alkylation or nucleophilic substitution to introduce the ethylcarbamate chain.
- Characterization : Intermediates are validated using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (MS) for molecular weight verification. Purity is assessed via HPLC (≥95% purity threshold) .
Q. Basic: How is the purity and stability of this compound assessed under varying experimental conditions?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Stability is tested under acidic/basic conditions (pH 3–10) and thermal stress (25–60°C) to identify degradation products .
- Storage : Recommended at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carbamate group .
Q. Advanced: What crystallographic strategies resolve structural ambiguities in analogs of this compound?
- Software Tools : SHELX (for refinement) and SIR97 (for direct methods in phase determination) are critical for solving crystal structures. For example, SHELXL refines hydrogen bonding between the hydroxypiperidine oxygen and carbamate carbonyl, which stabilizes the crystal lattice .
- Challenges : Disordered benzyl or tert-butyl groups require constraints (e.g., ISOR, DELU in SHELX) to optimize anisotropic displacement parameters. Twinning or pseudo-symmetry in derivatives may necessitate ORTEP-3 for graphical validation .
Q. Advanced: How do structural modifications (e.g., benzyl substitution position) impact biological activity?
A comparative study of analogs reveals:
Methodologically, molecular docking (AutoDock Vina) and SPR (surface plasmon resonance) validate interactions with targets like sigma receptors or monoamine oxidases .
Q. Advanced: How are contradictions in pharmacological data (e.g., enzyme inhibition vs. activation) addressed?
Discrepancies arise from assay conditions (e.g., pH, co-solvents) or target isoforms. For example:
- Case Study : Conflicting reports on MAO-B inhibition (IC₅₀ = 1.2 µM vs. >10 µM) were resolved by standardizing assay buffers (phosphate vs. Tris) and excluding DMSO (>0.1% causes false negatives) .
- Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of solvent effects .
Q. Advanced: What analytical techniques differentiate stereoisomers in synthetic pathways?
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers.
- VCD (vibrational circular dichroism) or X-ray crystallography confirms absolute configuration, particularly for hydroxypiperidine derivatives .
Q. Methodological: How is the compound’s reactivity with biomimetic nucleophiles (e.g., glutathione) quantified?
- LC-MS/MS tracks adduct formation in simulated physiological conditions (pH 7.4, 37°C).
- Kinetic Studies : Pseudo-first-order rate constants (kobs) are derived from time-resolved UV-Vis spectra, revealing carbamate hydrolysis half-lives (t₁/₂ ~ 2–8 hours) .
Q. Methodological: What strategies optimize yield in scale-up synthesis without compromising stereochemical integrity?
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., epimerization) by precise temperature control (<5°C for Boc protection steps).
- DoE (Design of Experiments) : Response surface methodology identifies optimal reagent ratios (e.g., 1.2 eq. Boc anhydride, 2.5 eq. DIPEA) .
Q. Emerging Research: What in silico models predict this compound’s ADMET profile?
Properties
IUPAC Name |
tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)20-12-9-19(23)10-13-21(14-11-19)15-16-7-5-4-6-8-16/h4-8,23H,9-15H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFCTNCKGGCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCN(CC1)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.